(S)-7-Methylchroman-4-amine hydrochloride
Overview
Description
(S)-7-Methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives It is characterized by the presence of a chroman ring system substituted with a methyl group at the 7th position and an amine group at the 4th position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methylchroman-4-amine hydrochloride typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through a Friedel-Crafts alkylation reaction using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination at the 4th Position: The amine group can be introduced at the 4th position through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl halides, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
(S)-7-Methylchroman-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The chroman ring system can interact with hydrophobic regions of proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Methylchroman-4-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
4-Amino-7-methylchroman: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Chromane derivatives: Compounds with similar chroman ring systems but different substituents, affecting their reactivity and applications.
Uniqueness
(S)-7-Methylchroman-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and biological research.
Properties
IUPAC Name |
(4S)-7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKGPURQDGVONT-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956436-49-9 | |
Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-7-methyl-, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956436-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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